molecular formula C14H8ClN3O3S B2764375 N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide CAS No. 313223-09-5

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B2764375
CAS No.: 313223-09-5
M. Wt: 333.75
InChI Key: PXVXFKBLINMDBY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide is unique due to the presence of both a chlorine and a nitro group on the benzamide ring, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXFKBLINMDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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